

Lariciresinol acetate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lariciresinol Acetate*

Cat. No.: *B15594601*

[Get Quote](#)

Lariciresinol Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariciresinol acetate is a lignan derivative that has garnered interest within the scientific community for its potential biological activities. As an acetylated form of lariciresinol, a naturally occurring phytoestrogen, it shares a similar structural backbone and is anticipated to exhibit comparable, if not modulated, therapeutic properties. This technical guide provides a detailed overview of the chemical structure, properties, and known biological activities of **lariciresinol acetate**, with a focus on presenting quantitative data, experimental methodologies, and relevant signaling pathways.

Chemical Structure and Properties

Lariciresinol acetate is characterized by a tetrahydrofuran ring core with two substituted phenyl groups and an acetoxyethyl group. The structural details and known properties are summarized below.

Table 1: Chemical and Physical Properties of **Lariciresinol Acetate**

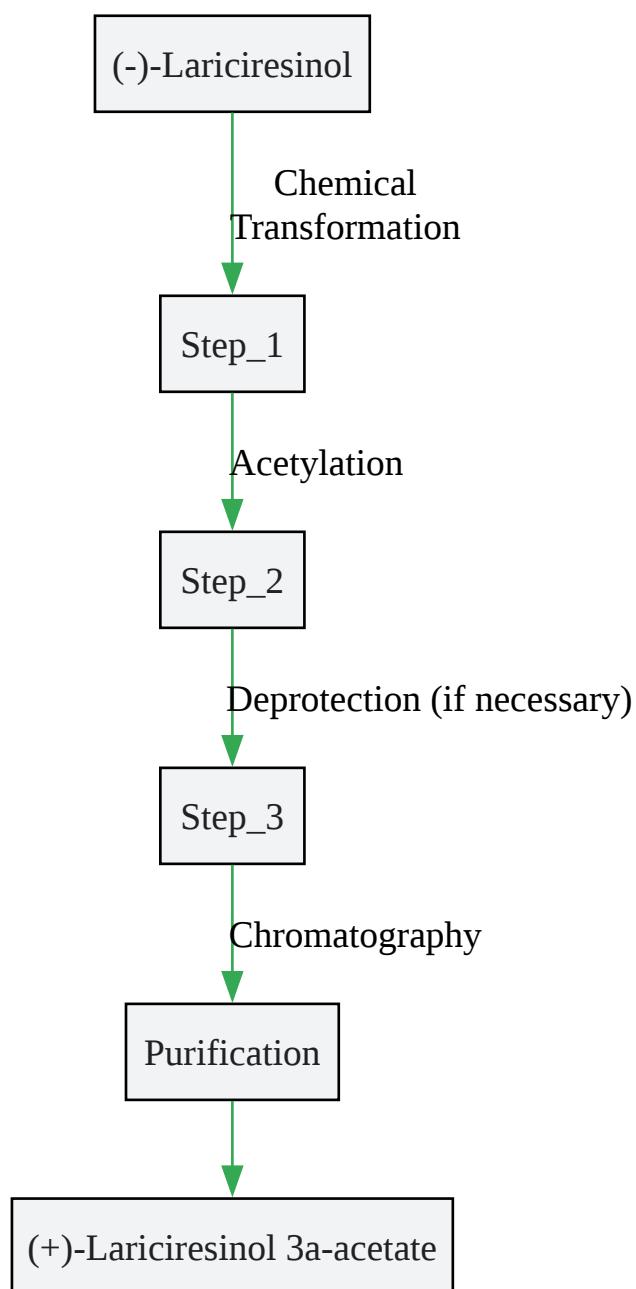
Property	Value	Reference
IUPAC Name	[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3- 3-yl)methyl]oxolan-3-yl]methyl acetate	[1]
CAS Number	79114-77-5	[1]
Molecular Formula	C ₂₂ H ₂₆ O ₇	[1]
Molecular Weight	402.4 g/mol	[1]
Appearance	Solid	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (inferred from Lariciresinol)	[2]
Melting Point	Not available	
Boiling Point	Not available	

Table 2: Spectroscopic Data of **Lariciresinol Acetate**

Technique	Data	Reference
¹ H NMR	Used for quantification in plant resins. Specific chemical shifts and coupling constants are not readily available in the searched literature. ¹ H NMR spectroscopy has been noted as an effective method for quantifying lignans like lariciresinol acetate in plant resins, suggesting distinct signals that allow for its identification even in complex mixtures. [1]	[1]
¹³ C NMR	Not available	
Mass Spectrometry	Not available	
Infrared (IR) Spectroscopy	Not available	

Synthesis and Isolation

Synthesis


(+)-Lariciresinol 3a-acetate has been synthesized from (-)-lariciresinol in a three-step process with an overall yield of 66%.[\[3\]](#)

Experimental Protocol: Synthesis of (+)-Lariciresinol 3a-acetate from (-)-Lariciresinol (General Steps)

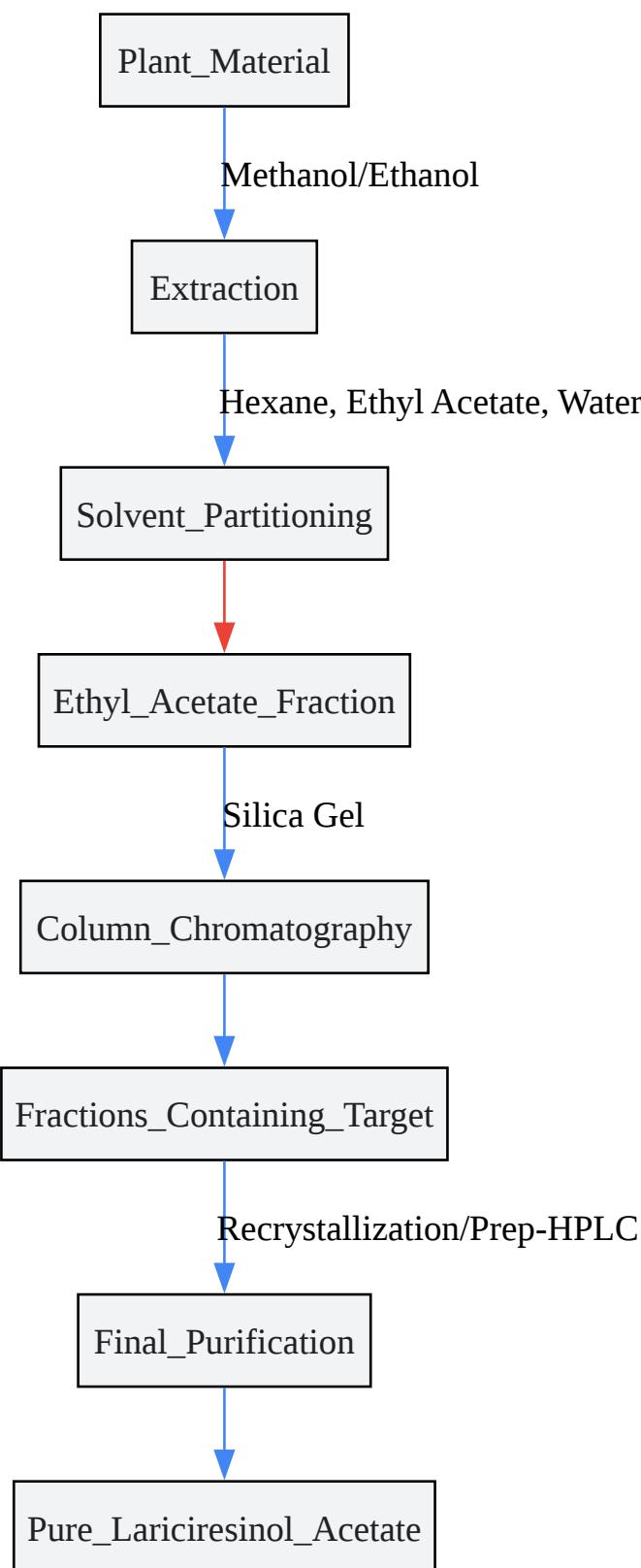
A detailed, step-by-step protocol is not available in the public domain based on the conducted search. The following is a generalized workflow based on the available abstract.

- Starting Material: Obtain or isolate (-)-lariciresinol.
- Step 1: The first chemical transformation of (-)-lariciresinol. This may involve protection of the phenolic hydroxyl groups.

- Step 2: Acetylation of the primary hydroxyl group. This is likely achieved using acetic anhydride or acetyl chloride in the presence of a suitable base.
- Step 3: Deprotection of the phenolic hydroxyl groups, if they were protected in the first step.
- Purification: The final product, (+)-lariciresinol 3a-acetate, would be purified using chromatographic techniques such as column chromatography.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for (+)-Lariciresinol 3a-acetate.


Isolation

Lariciresinol acetate is a natural product found in organisms such as *Aglaia elaeagnoidea* and has been identified in the resins of *Cedrus atlantica*.[\[1\]](#)

Experimental Protocol: General Procedure for Isolation from Plant Material

A specific protocol for the isolation of **lariciresinol acetate** was not found. The following is a general method for isolating lignans from plant sources.

- Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.
- Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate fraction.
- Chromatographic Purification: The ethyl acetate fraction is further purified using column chromatography over silica gel or other stationary phases. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the separation of individual compounds.
- Final Purification: Fractions containing **lariciresinol acetate** are identified by thin-layer chromatography (TLC) and combined. Final purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Lariciresinol acetate**.

Biological Activities and Signaling Pathways

The biological activities of **lariciresinol acetate** are presumed to be similar to those of its parent compound, lariciresinol, which include antioxidant, anti-inflammatory, and phytoestrogenic effects.[\[1\]](#)

Antioxidant Activity

The phenolic hydroxyl groups in the structure of **lariciresinol acetate** are believed to be responsible for its antioxidant properties by neutralizing free radicals.[\[1\]](#)

Experimental Protocol: DPPH Radical Scavenging Assay (General)

- Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Assay: In a 96-well plate, various concentrations of **lariciresinol acetate** are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.
- Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$, where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.

Anti-inflammatory Activity

Research suggests that **lariciresinol acetate** may possess anti-inflammatory properties by modulating cellular processes and signaling pathways related to inflammation.[\[1\]](#) The parent compound, lariciresinol, has been shown to regulate the NF- κ B pathway, a key regulator of inflammation.

[Click to download full resolution via product page](#)

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Phytoestrogenic Activity

Like other lignans, **lariciresinol acetate** may exhibit phytoestrogenic properties by interacting with estrogen receptors, potentially influencing hormone-dependent processes.^[1] Studies on the parent compound, lariciresinol, have shown effects on estrogen-dependent breast cancer cells.^[4]

Experimental Protocol: MCF-7 Cell Proliferation Assay (General)

- Cell Culture: Human breast cancer cells (MCF-7), which are estrogen receptor-positive, are cultured in a suitable medium.
- Hormone Deprivation: Prior to the experiment, cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.
- Treatment: Cells are treated with various concentrations of **lariciresinol acetate**. A vehicle control (e.g., DMSO) and a positive control (e.g., estradiol) are included.
- Incubation: Cells are incubated for a specific period (e.g., 48-72 hours).
- Proliferation Assessment: Cell proliferation is measured using methods such as the MTT assay, which quantifies metabolically active cells.

- Data Analysis: The effect of **lariciresinol acetate** on cell proliferation is compared to the controls to determine its estrogenic or anti-estrogenic activity.

Conclusion

Lariciresinol acetate is a promising lignan with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and phytoestrogenic properties. While the available data provides a solid foundation for its chemical identity and biological potential, further research is required to fully elucidate its physical properties, detailed spectroscopic characteristics, and specific mechanisms of action. The experimental protocols outlined in this guide provide a framework for future investigations into this interesting natural product derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lariciresinol acetate (79114-77-5) for sale [vulcanchem.com]
- 2. (-)-Lariciresinol | CAS:83327-19-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from *Aglaia elaeagnoidea* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lariciresinol acetate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15594601#lariciresinol-acetate-chemical-structure-and-properties\]](https://www.benchchem.com/product/b15594601#lariciresinol-acetate-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com